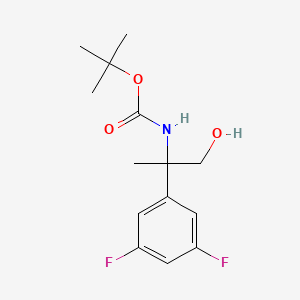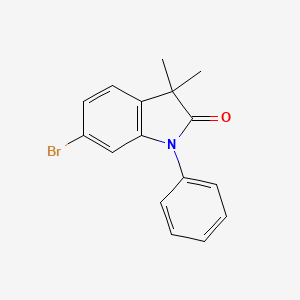
Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate involves multiple steps. The starting materials typically include cyclohexyl derivatives and dimethoxyphosphoryl acetyl compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as NMR, HPLC, and LC-MS to confirm their structure and purity .
Scientific Research Applications
Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate has several scientific research applications, including:
Chemistry: Used as a reference standard in various chemical analyses.
Biology: Employed in studies involving biochemical pathways and molecular interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Trans-Tert-Butyl (4-(2-(Dimethoxyphosphoryl)Acetyl)Cyclohexyl)Carbamate include:
- tert-Butyl (trans-4-(2-(dimethoxyphosphoryl)acetyl)cyclohexyl)carbamate
- Cyclohexyl derivatives with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and development .
Properties
IUPAC Name |
tert-butyl N-[4-(2-dimethoxyphosphorylacetyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28NO6P/c1-15(2,3)22-14(18)16-12-8-6-11(7-9-12)13(17)10-23(19,20-4)21-5/h11-12H,6-10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIPQBWTSVAZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)CP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
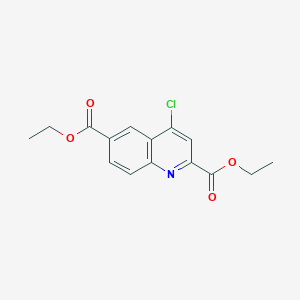
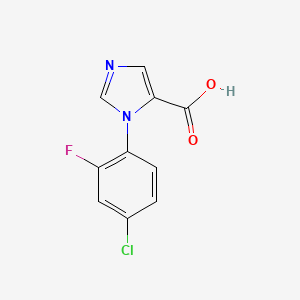
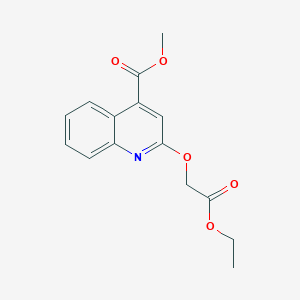
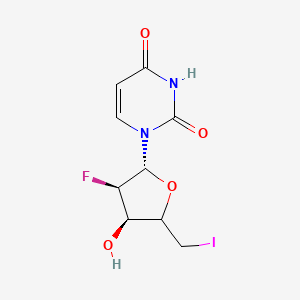
![4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile](/img/structure/B8079849.png)
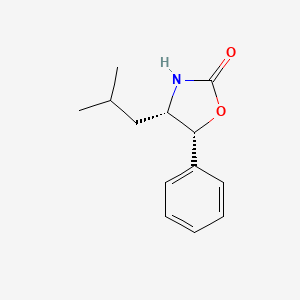
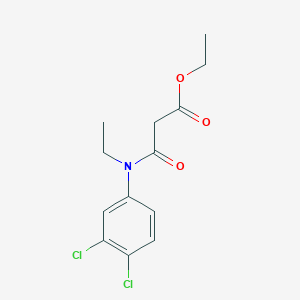

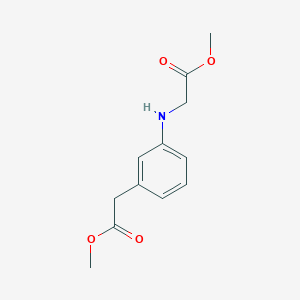
![tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8079887.png)
![4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2'-[1,3]dithiolan]-3-one](/img/structure/B8079893.png)
